molecular formula C16H21BrMgOSi B6294933 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in THF CAS No. 178267-26-0

6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in THF

Cat. No.: B6294933
CAS No.: 178267-26-0
M. Wt: 361.63 g/mol
InChI Key: PIKKREMOFSDAMB-UHFFFAOYSA-M
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Description

6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the Grignard reagents family, which are known for their reactivity with a variety of electrophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide typically involves the reaction of 6-tert-butyldimethylsilyloxynaphthalene with magnesium bromide in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then typically stored and transported in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. THF is the solvent of choice due to its ability to stabilize the Grignard reagent.

Major Products Formed

The major products formed from reactions involving 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.

Scientific Research Applications

6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials science for the development of new materials.

Mechanism of Action

The mechanism of action of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Methylmagnesium bromide: Used for the formation of primary alcohols from carbonyl compounds.

    tert-Butylmagnesium chloride: Known for its use in the formation of tertiary alcohols.

Uniqueness

6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.

Properties

IUPAC Name

magnesium;tert-butyl-dimethyl-(6H-naphthalen-6-id-2-yloxy)silane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21OSi.BrH.Mg/c1-16(2,3)18(4,5)17-15-11-10-13-8-6-7-9-14(13)12-15;;/h7-12H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKKREMOFSDAMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrMgOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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